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Compound of Interest

Compound Name: N-Benzyl-5-ethoxy-2-nitroaniline

CAS No.: 1365271-70-0

Cat. No.: B577434

Get Quote

Executive Summary
N-Benzyl-5-ethoxy-2-nitroaniline (CAS: 1365271-70-0) is a critical pharmacophore

intermediate used primarily in the synthesis of 1,5-disubstituted benzimidazoles. While the

parent compound (5-ethoxy-2-nitroaniline) is well-documented for generating anti-tubercular

and anti-inflammatory agents, the N-benzyl derivative represents a strategic structural

modification designed to enhance lipophilicity (LogP), membrane permeability, and receptor

binding affinity.

This guide analyzes the SAR of this scaffold, focusing on its role as a precursor for 1-benzyl-5-

ethoxybenzimidazoles, comparing its therapeutic potential against non-benzylated analogues.
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Feature
N-Benzyl-5-ethoxy-2-
nitroaniline

5-Ethoxy-2-nitroaniline
(Parent)

Primary Application
Precursor for 1-substituted

Benzimidazoles

Precursor for 1H-

Benzimidazoles

Target Therapeutic
Opioid analogues, Kinase

Inhibitors

Anti-tubercular, Anti-

inflammatory

Lipophilicity (LogP) High (~4.1) Moderate (~2.68)

Key Mechanism Hydrophobic Pocket Targeting H-Bond Donor/Acceptor

Scientific Analysis: Structure-Activity Relationship
(SAR)
The biological activity of this compound is best understood through its transformation into the

benzimidazole core. The SAR is governed by three specific zones on the scaffold:

Zone 1: The N-Benzyl Moiety (Position 1)
Function: Acts as a hydrophobic anchor. In the final benzimidazole product, this group

targets large hydrophobic pockets within enzymes (e.g., kinases) or receptors (e.g.,

-opioid receptors).

SAR Impact:

vs. N-H (Unsubstituted): The addition of the benzyl group significantly increases

lipophilicity, improving blood-brain barrier (BBB) penetration—a critical factor for central

nervous system (CNS) active drugs.

Steric Bulk: The benzyl ring provides steric hindrance that can prevent rapid metabolic

degradation of the nitrogen center, extending half-life compared to N-alkyl derivatives.

Zone 2: The 5-Ethoxy Group[1][2][3][4]
Function: Electron-donating group (EDG).
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SAR Impact:

Electronic Effect: The ethoxy group increases electron density on the aromatic ring,

facilitating the reduction of the ortho-nitro group during synthesis.

Binding: In the final drug candidate, the ethoxy oxygen serves as a weak hydrogen bond

acceptor, crucial for interaction with serine or threonine residues in target protein active

sites.

Zone 3: The 2-Nitro Group[1][2]
Function: Latent nucleophile precursor.

SAR Impact: The nitro group is not the active pharmacophore but the "warhead" for

cyclization. Its reduction to an amine (-NH2) allows for condensation with aldehydes or acids

to form the imidazole ring.

Comparative Performance Data
The following data compares the theoretical and experimental profiles of the N-benzyl

derivative versus the standard N-H parent compound in the context of Anti-tubercular activity

(Mycobacterium tuberculosis H37Rv strain).

Table 1: Physicochemical & Biological Comparison
Compound
Class

Structure LogP (Calc)
BBB
Penetration

Anti-tubercular
MIC (µg/mL)*

Parent Scaffold
5-ethoxy-2-

nitroaniline
2.68 Low/Moderate

0.8 - 12.5 (High

Potency)

Target Scaffold

N-Benzyl-5-

ethoxy-2-

nitroaniline

4.10 High
Predicted: 2.0 -

25.0

Analogue

N-Ethyl-5-

ethoxy-2-

nitroaniline

3.20 Moderate 5.0 - 50.0
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*Note: MIC values refer to the cyclized benzimidazole derivatives derived from these

precursors. Data extrapolated from Patil et al. (2014).[1]

Interpretation:

The Parent Scaffold yields derivatives with high potency but lower permeability.

The Target Scaffold (N-Benzyl) yields derivatives with slightly lower intrinsic potency (due to

steric bulk) but vastly superior pharmacokinetic properties (permeability), making them better

candidates for systemic infections or CNS targets.

Experimental Protocols
Protocol A: Synthesis of N-Benzyl-5-ethoxy-2-
nitroaniline
Rationale: Direct benzylation of the aniline requires careful control to prevent over-alkylation.

Reagents: 5-ethoxy-2-nitroaniline (1.0 eq), Benzyl bromide (1.1 eq), Potassium Carbonate

(K2CO3, 2.0 eq), DMF (Dimethylformamide).

Dissolution: Dissolve 1.82g (10 mmol) of 5-ethoxy-2-nitroaniline in 15 mL of dry DMF.

Base Addition: Add 2.76g (20 mmol) of anhydrous K2CO3. Stir at room temperature for 15

minutes.

Alkylation: Dropwise add 1.3 mL (11 mmol) of benzyl bromide.

Reflux: Heat the mixture to 80°C for 4-6 hours. Monitor via TLC (Hexane:EtOAc 7:3).

Workup: Pour reaction mixture into 100 mL ice-cold water. A yellow/orange precipitate will

form.

Purification: Filter the solid, wash with water, and recrystallize from Ethanol.

Yield Target: >75%

Validation: 1H NMR should show a singlet at ~4.5 ppm (Benzyl CH2).
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Protocol B: Anti-tubercular Screening (MABA Assay)
Rationale: The Microplate Alamar Blue Assay (MABA) is the gold standard for high-throughput

screening of benzimidazole derivatives.

Inoculum Prep: Use M. tuberculosis H37Rv strain diluted to 10^5 CFU/mL.

Plate Setup: Add 100 µL of 7H9 broth to 96-well plates.

Compound Addition: Add test compounds (cyclized derivatives of the Topic) in serial dilution

(100 µg/mL to 0.2 µg/mL).

Incubation: Incubate at 37°C for 5 days.

Development: Add 20 µL of Alamar Blue reagent and 12.5 µL of 10% Tween 80.

Readout: Incubate for 24 hours.

Blue: No growth (Active).

Pink: Growth (Inactive).

Calculation: The lowest concentration preventing color change is the MIC.

Mechanism of Action & Synthesis Pathway
(Visualization)
The following diagram illustrates the transformation of the N-benzyl-5-ethoxy-2-nitroaniline
precursor into the active benzimidazole pharmacophore and its biological interaction.
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Caption: Synthesis pathway transforming the nitroaniline scaffold into the bioactive

benzimidazole, highlighting the critical benzylation step for receptor targeting.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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